Naphth[2,1-b]oxepin, 1,4-dihydro-
Description
Structure
3D Structure
Properties
CAS No. |
675820-57-2 |
|---|---|
Molecular Formula |
C14H12O |
Molecular Weight |
196.24 g/mol |
IUPAC Name |
1,4-dihydrobenzo[g][1]benzoxepine |
InChI |
InChI=1S/C14H12O/c1-2-6-12-11(5-1)8-9-14-13(12)7-3-4-10-15-14/h1-6,8-9H,7,10H2 |
InChI Key |
GNTXREFGILDYPL-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCOC2=C1C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Synthetic Methodologies for Naphth 2,1 B Oxepin, 1,4 Dihydro and Analogous Systems
Strategic Approaches to Oxepine Ring Construction
The formation of the central seven-membered oxepine ring is the cornerstone of synthesizing Naphth[2,1-b]oxepin derivatives. Various strategies have been devised to tackle this synthetic hurdle, ranging from modern metal-catalyzed reactions to classical cyclization techniques.
Cyclization Reactions for Formation of the Oxepine Moiety
Cyclization reactions, where a linear precursor molecule is induced to form a ring, are a fundamental approach to building the oxepine scaffold. bohrium.com These methods can be broadly categorized into several types, including ring-closing metathesis and intramolecular cyclization cascades.
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of cyclic alkenes, including the dihydrooxepine core. nih.govorganic-chemistry.org This reaction typically employs ruthenium-based catalysts, such as Grubbs' catalysts, to form a carbon-carbon double bond within a single molecule, thereby closing the ring. organic-chemistry.orgnih.gov The driving force for the reaction is often the release of a small volatile alkene, like ethene, from terminal olefinic precursors. organic-chemistry.org
In the context of dihydronaphthoxepine synthesis, a common strategy involves preparing a naphthalene (B1677914) derivative bearing two alkenyl ether side chains. For instance, a precursor with an allyl ether and another olefinic group can be subjected to RCM. nih.gov The choice of catalyst is crucial; second-generation Grubbs and Hoveyda-Grubbs catalysts are often preferred for their higher activity and broader functional group tolerance. organic-chemistry.orgnih.gov While direct RCM can be challenging due to steric hindrance, a relay ring-closing metathesis (RRCM) approach can be employed. nih.govnih.gov This involves attaching a temporary tether to the substrate to direct the catalyst to the desired reaction site. mdpi.com For example, an allyl ether can be synthesized and then subjected to a Grubbs second-generation catalyst to yield the functionalized dihydrobenzo[b]oxepin quantitatively. nih.gov
| Catalyst | Substrate Type | Key Feature | Reference |
| Grubbs' Second-Generation Catalyst | Di-alkenyl ether of a naphthol derivative | Efficient cyclization to form the dihydrooxepine ring. | nih.gov |
| Hoveyda-Grubbs Catalysts | Di-alkenyl ether of a naphthol derivative | Often used to improve yields and suppress side reactions. | nih.gov |
| Relay RCM Catalysts | Sterically hindered diene precursors | Overcomes steric hindrance by using a tether to guide the catalyst. | nih.govmdpi.com |
Intramolecular cyclization cascades offer an efficient route to the naphthoxepine skeleton by forming multiple bonds in a single, one-pot sequence. lookchem.com A notable example involves the reaction of donor-acceptor (D-A) cyclobutanes with 2-naphthols. bohrium.com This process begins with a Lewis acid-catalyzed ring-opening of the D-A cyclobutane (B1203170) by the 2-naphthol (B1666908), followed by an intramolecular cyclization mediated by a suitable reagent system like NBS/DBU, to furnish the naphthalene-fused oxepine. bohrium.com
Another powerful cascade approach involves a copper-catalyzed intramolecular cyclization. lookchem.com This method has been used to synthesize π-extended oxepins. The synthesis starts with a benzannulation reaction to create a complex diarylacetylene intermediate, which then undergoes demethylation and subsequent intramolecular cyclization to yield the final dibenzo[b,f]naphth[2,3-d]oxepin derivatives. lookchem.com
Condensation and Annulation Techniques
Classical organic reactions like condensation and annulation remain relevant in the synthesis of naphthoxepine systems. Annulation, the formation of a new ring onto an existing one, can be achieved through a Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to create a new six-membered ring. youtube.commasterorganicchemistry.comyoutube.com While typically used for cyclohexenones, the principles can be adapted for building fused ring systems. masterorganicchemistry.comyoutube.comyoutube.com
A direct and improved regioselective synthesis of naphth[1,2-b]- and naphth[2,1-b]oxepin-5-ones involves a two-step process. researchgate.net The key is the one-step regioselective synthesis of 4-naphthoxybutanoic acids from the corresponding naphthols, which then undergo cyclization to afford the target naphthoxepinones. researchgate.net Similarly, intramolecular nucleophilic 1,4-addition followed by elimination is another pathway to form the seven-membered dihydrooxepin ring under mild basic conditions. nih.gov
Palladium-Catalyzed Methodologies
Palladium-catalyzed reactions are indispensable in modern organic synthesis, offering high efficiency and selectivity for constructing complex molecules, including naphthoxepines. thieme-connect.comnih.gov The intramolecular Heck reaction is a prominent example, where a palladium(0) catalyst facilitates the cyclization of an aryl halide with an alkene moiety within the same molecule. thieme-connect.comresearchgate.net By carefully selecting the starting materials and reaction conditions (catalyst, base, and solvent), seven-membered naphthoxepines can be synthesized in moderate yields. thieme-connect.com For instance, reacting a suitable Heck precursor with 20 mol% of tetrakis(triphenylphosphine)palladium(0) in refluxing acetonitrile (B52724) can yield the desired naphthoxepine. thieme-connect.com
| Reaction Type | Catalyst System | Key Transformation | Reference |
| Intramolecular Heck Reaction | Pd(OAc)2, PPh3, Cs2CO3 | Cyclization of an aryl halide with an alkene to form the oxepine ring. | thieme-connect.comresearchgate.net |
| Cascade Cyclocondensation | Pd(0) catalyst with a phosphonate-functionalized vinylcyclopropane | (4+3) cyclocondensation of salicylaldehydes and vinylcyclopropanes to form benzoxepins. | nih.gov |
The Suzuki-Miyaura cross-coupling is a versatile palladium-catalyzed reaction that forms a new carbon-carbon bond between an organoboron compound and an organic halide or triflate. youtube.comyoutube.com While not typically used to construct the core oxepine ring itself, it is an invaluable tool for the derivatization of the naphthoxepine scaffold. nih.govnih.gov
This reaction allows for the introduction of various aryl or heteroaryl substituents onto a pre-existing naphthoxepine framework that has been functionalized with a halide (e.g., bromide) or a triflate group. nih.govresearchgate.net The general mechanism involves three key steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation with the boronic acid (assisted by a base), and reductive elimination to form the final product and regenerate the catalyst. youtube.com Nickel-based catalysts have also been developed for similar cross-coupling reactions involving naphthyl derivatives. nih.gov This methodology provides a powerful means to create a library of Naphth[2,1-b]oxepin, 1,4-dihydro- analogs with diverse substituents for further studies.
Intramolecular Heck Coupling for Oxepine Ring Formation
The intramolecular Heck reaction has proven to be a powerful and versatile tool for the construction of carbocyclic and heterocyclic ring systems, including the formation of the oxepine framework. wikipedia.orgchim.it This palladium-catalyzed reaction involves the coupling of an aryl or alkenyl halide with an alkene within the same molecule. wikipedia.org The reaction generally proceeds under mild conditions and exhibits high functional group tolerance, making it suitable for complex molecule synthesis. organicreactions.org
A general approach for synthesizing fused oxepine derivatives involves a Pd(0)-catalyzed intramolecular Heck reaction. tandfonline.com This methodology provides a straightforward route to various structurally diverse tricyclic bent oxepine frameworks from readily accessible precursors. tandfonline.com The process typically involves the oxidative addition of the aryl or alkenyl halide to a Pd(0) complex, followed by migratory insertion of the tethered alkene and subsequent β-hydride elimination to afford the cyclized product. wikipedia.org
The regioselectivity of the intramolecular Heck reaction is often governed by steric factors, favoring the formation of the more stable product. princeton.edu For the synthesis of medium-sized rings, a mixture of exo and endo products can be observed. princeton.edu However, the formation of smaller rings predominantly yields the exo product due to the geometric constraints of the transition state. princeton.edu The use of chiral ligands can also induce enantioselectivity in the formation of new stereocenters. wikipedia.orgchim.it
Table 1: Examples of Intramolecular Heck Coupling for Oxepine Synthesis
| Starting Material | Catalyst System | Product | Yield (%) | Reference |
| o-Iodoaryloxy alkene | Pd(OAc)₂, PPh₃, Ag₂CO₃ | Fused Oxepine | High | princeton.edu |
| Alkenyl halide with tethered alkene | Pd(0) catalyst | Bicyclic Oxepine | Varies | tandfonline.com |
| o-Iodoacrylamide | Pd(OAc)₂, (R)-BINAP | Chiral Oxindole | High | chim.it |
Rearrangement-Based Syntheses
Claisen Rearrangement Pathways
The Claisen rearrangement, a thieme-connect.dethieme-connect.de-sigmatropic rearrangement of an allyl vinyl ether, is a classic and powerful method for carbon-carbon bond formation and has been applied to the synthesis of oxepine derivatives. wikipedia.orgorganic-chemistry.org The reaction is typically thermally initiated and proceeds through a concerted, cyclic transition state. wikipedia.org The aromatic Claisen rearrangement of allyl aryl ethers is particularly relevant for constructing systems related to naphthoxepins. organic-chemistry.orglibretexts.org Upon heating, an allyl aryl ether rearranges to form an ortho-allylphenol, which can then be further manipulated to form the oxepine ring. libretexts.org
If the ortho positions are blocked, the allyl group can migrate to the para position via a subsequent Cope rearrangement. organic-chemistry.org Variations of the Claisen rearrangement, such as the Johnson-Claisen and Eschenmoser-Claisen, offer milder conditions and broader substrate scope. organic-chemistry.org For instance, the Johnson-Claisen rearrangement utilizes an allylic alcohol and an orthoester to generate a γ,δ-unsaturated ester. wikipedia.org These rearrangements are highly stereospecific, with the geometry of the starting material dictating the stereochemistry of the product. organic-chemistry.org The reaction often proceeds through a chair-like transition state to minimize steric interactions. organic-chemistry.org
A retro-Claisen rearrangement of 2-vinylcyclopropylcarbonyl substrates has also been explored as a route to 2,5-dihydrooxepines through ring expansion. researchgate.net
Valence Tautomerization Routes
Oxepine itself exists in a valence tautomeric equilibrium with benzene (B151609) oxide. acs.orgslideshare.net This equilibrium is influenced by the substitution pattern on the ring and the solvent polarity. thieme-connect.deresearchgate.net Low polarity solvents tend to favor the oxepin (B1234782) form. researchgate.net This inherent reactivity has been harnessed in synthetic strategies. For example, the dehydrohalogenation of a dibromoepoxide can initially form the benzene oxide tautomer, which then isomerizes to the corresponding oxepin. chempedia.info
Theoretical calculations have been employed to study the thermodynamics and kinetics of this tautomerization. acs.org The energy barrier for the tautomerization is relatively low, allowing for the interconversion under thermal conditions. acs.orgresearchgate.net Benzo-fused analogs, which are structurally more similar to Naphth[2,1-b]oxepin, 1,4-dihydro-, also exhibit this type of valence isomerization, although the equilibrium may favor one tautomer over the other. acs.org
Radical Cyclization Strategies
Radical cyclizations provide another effective method for the construction of oxepine and dihydrooxepin ring systems. rsc.org These reactions typically involve the generation of a radical species that subsequently cyclizes onto a tethered unsaturated group. nih.gov For instance, a thiophenol-mediated 7-endo-trig radical cyclization has been developed for the synthesis of seven-membered cyclic ethers. researchgate.net
In the context of natural product synthesis, radical cyclization was employed to construct the dihydrooxepin motif of bauhinoxepin J. nih.gov This approach highlights the utility of radical methods in forming the seven-membered ring in complex molecular architectures. nih.govresearchgate.net SmI₂-mediated radical cyclizations have also been utilized to create fused polyoxygenated oxepanes. rsc.org
Alkyne Cyclotrimerization Approaches
Alkyne cyclotrimerization, a [2+2+2] cycloaddition of three alkyne units, is a powerful method for the synthesis of substituted benzene rings and can be adapted for the construction of fused aromatic systems. wikipedia.org This reaction is typically catalyzed by a transition metal complex. wikipedia.org While not a direct route to Naphth[2,1-b]oxepin, 1,4-dihydro-, this methodology can be employed to construct the naphthalene core, which can then be further elaborated to form the oxepine ring.
Variations of this reaction, such as the co-cyclotrimerization of diynes with a separate alkyne, allow for greater control and the formation of fused ring systems. wikipedia.org For example, the reaction of a diyne with bis(trimethylsilyl)acetylene (B126346) (BTMSA) catalyzed by cyclopentadienylcobalt dicarbonyl can produce anthraquinone (B42736) systems. wikipedia.org Furthermore, solvent-free cyclotrimerization of alkynes catalyzed by p-toluenesulfonic acid monohydrate has been developed as an environmentally friendly approach to 1,3,5-trisubstituted benzenes. arkat-usa.orgresearchgate.net
Wittig Reaction Applications in Oxepin System Synthesis
The Wittig reaction, the reaction of a phosphorus ylide with an aldehyde or ketone to form an alkene, is a cornerstone of organic synthesis. nih.govorganic-chemistry.org While not a direct method for ring formation, it plays a crucial role in the synthesis of precursors for cyclization into oxepine systems. thieme-connect.de For example, a Wittig-type reaction can be used to construct a stilbene (B7821643) core, which can then undergo an intramolecular Ullmann coupling to form the oxepin ring. nih.gov
The stereoselectivity of the Wittig reaction is highly dependent on the nature of the ylide. organic-chemistry.orgwikipedia.org Stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. organic-chemistry.orgwikipedia.org This predictability is essential for controlling the geometry of the precursor, which can be critical for the success of the subsequent cyclization step. nih.gov The Wittig reaction has been utilized in the synthesis of various natural products containing heterocyclic moieties. researchgate.net In one instance, a Wittig reaction was employed to generate an enol ether, which was subsequently hydrolyzed to an aldehyde, a key intermediate for further transformations. researchgate.net
Base-Induced Condensation-Cyclization Methods
Base-induced condensation followed by cyclization represents a key strategy for the formation of the naphthoxepine framework. This approach often involves the reaction of a suitably functionalized 2-naphthol derivative with a reagent that can introduce the necessary carbon atoms for the seven-membered ring, followed by an intramolecular ring closure facilitated by a base.
A notable example involves a two-step regioselective synthesis of naphth[2,1-b]oxepin-5-ones, which are structurally related to the 1,4-dihydro system. researchgate.net The initial step is the regioselective O-alkylation of a naphthol with a four-carbon synthon, such as γ-butyrolactone or ethyl 4-bromobutanoate, in the presence of a base to form a 4-naphthoxybutanoic acid. The subsequent and crucial step is the intramolecular cyclization of this intermediate to yield the naphthoxepinone core. This cyclization is typically promoted by a strong acid, but base-catalyzed variations have also been explored, particularly in the formation of related heterocyclic systems.
In a more direct base-catalyzed approach, a sequential 1,4-addition/intramolecular cyclization/aromatization reaction has been reported for the synthesis of benzofuro[3,2-b]pyridines, a strategy that highlights the utility of base catalysis in constructing fused heterocyclic systems. researchgate.net This type of reaction pathway can be conceptually applied to the synthesis of naphthoxepines. For instance, the reaction of a 2-naphthol with an appropriate Michael acceptor under basic conditions could lead to a conjugate addition product, which then undergoes an intramolecular cyclization to form the 1,4-dihydronaphth[2,1-b]oxepin ring. The choice of base is critical and can range from alkali hydroxides to non-nucleophilic organic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU).
A plausible reaction sequence starting from 2-naphthol is outlined below:
| Step | Reactants | Reagents/Conditions | Product |
| 1 | 2-Naphthol, Acrolein | Base (e.g., NaH, K₂CO₃) | 3-(2-Naphthoxy)propanal |
| 2 | 3-(2-Naphthoxy)propanal | Base (e.g., LDA, DBU) | Naphth[2,1-b]oxepin, 1,4-dihydro- |
This table represents a generalized synthetic proposal based on established chemical principles.
Regioselective and Stereoselective Control in Naphthoxepine Synthesis
Achieving regioselectivity and stereoselectivity is a significant challenge in the synthesis of complex molecules like Naphth[2,1-b]oxepin, 1,4-dihydro-. The substitution pattern on the naphthalene ring and the nature of the reactants and catalysts play a crucial role in determining the outcome of the cyclization reaction.
Regioselectivity: In the synthesis of naphthoxepinones from substituted naphthols, the cyclization can potentially occur at two different positions on the naphthalene ring. An improved two-step regioselective synthesis of naphth[1,2-b]- and naphth[2,1-b]oxepin-5-ones has been described, where the key is the regioselective formation of 4-naphthoxybutanoic acids from the corresponding naphthols. researchgate.net The regioselectivity of the initial O-alkylation of the naphthol is often governed by the electronic and steric properties of the substituents on the naphthalene ring. For instance, the reaction of 2-naphthol with γ-butyrolactone in the presence of a base predominantly yields the 2-naphthoxy derivative, which upon cyclization gives the desired Naphth[2,1-b]oxepin skeleton.
Stereoselectivity: When the naphthoxepine ring is formed, new stereocenters can be created. Controlling the stereochemistry is essential for synthesizing specific enantiomers or diastereomers, which often exhibit different biological activities. While specific studies on the stereoselective synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro- are not extensively documented, general principles from related systems can be applied. For example, substrate-controlled diastereoselectivity can be achieved by using a chiral starting material. Catalyst-controlled enantioselectivity is another powerful approach, where a chiral catalyst directs the formation of one enantiomer over the other.
The following table summarizes factors influencing selectivity in related oxepine syntheses:
| Selectivity Type | Influencing Factors | Example from a Related System |
| Regioselectivity | Substitution pattern on the naphthol precursor, nature of the electrophile, reaction conditions (solvent, temperature). | In the synthesis of naphthoxepin-5-ones, the use of 2-naphthol leads specifically to the naphth[2,1-b] isomer. researchgate.net |
| Stereoselectivity | Chiral substrates, chiral catalysts (e.g., chiral Lewis acids, organocatalysts), reaction mechanism (e.g., concerted vs. stepwise). | Asymmetric synthesis of other heterocyclic systems often employs chiral auxiliaries or catalysts to induce high enantiomeric excess. |
Green Chemistry Considerations in Oxepine Synthesis
The principles of green chemistry are increasingly being integrated into synthetic organic chemistry to develop more environmentally benign processes. For the synthesis of oxepines and related heterocyclic compounds, several green approaches have been investigated.
Use of Greener Solvents: The choice of solvent is a critical aspect of green chemistry. Traditional organic solvents are often volatile, toxic, and flammable. The use of greener alternatives such as water, supercritical fluids, or biodegradable solvents like polyethylene (B3416737) glycols (PEGs) is highly desirable. researchgate.net Some reactions can even be performed under solvent-free conditions. For instance, the use of water as a solvent in the reductive dimerization of nitrosobenzenes has been shown to be effective and environmentally friendly. nih.gov Exploring the use of such solvents for the synthesis of naphthoxepines could significantly reduce the environmental impact of the process.
Catalysis: The use of catalysts, especially those that are non-toxic, recyclable, and can operate under mild conditions, is a cornerstone of green chemistry. iwu.edu For base-catalyzed reactions, the use of solid-supported bases or phase-transfer catalysts can simplify product purification and catalyst recovery.
The table below highlights some green chemistry approaches applicable to oxepine synthesis:
| Green Chemistry Principle | Application in Oxepine Synthesis | Potential Benefits |
| Alternative Energy Sources | Microwave-assisted heating for condensation and cyclization steps. researchgate.netmdpi.comnih.govnih.govyoutube.com | Faster reaction rates, higher yields, reduced by-product formation, energy efficiency. |
| Safer Solvents and Reaction Media | Use of water, polyethylene glycols (PEGs), or ionic liquids as solvents. researchgate.netnih.gov | Reduced toxicity and flammability, improved safety, potential for catalyst recycling. |
| Catalysis | Use of recyclable catalysts, biocatalysts, or phase-transfer catalysts. iwu.edu | Reduced waste, milder reaction conditions, improved atom economy. |
Chemical Transformations and Reaction Mechanisms of Naphth 2,1 B Oxepin, 1,4 Dihydro
Reactivity of the Oxepine and Naphthalene (B1677914) Moieties
The presence of both an aromatic naphthalene core and a partially unsaturated oxepine ring within the same molecule gives rise to distinct and sometimes competing reaction pathways. The electronic properties of one moiety significantly influence the reactivity of the other, dictating the regioselectivity and stereoselectivity of various transformations.
The naphthalene core of Naphth[2,1-b]oxepin, 1,4-dihydro- is susceptible to electrophilic aromatic substitution, a class of reactions fundamental to the functionalization of aromatic compounds. The ether oxygen atom in the adjacent dihydrooxepin ring plays a crucial role in directing the position of incoming electrophiles. By donating its lone pair of electrons, the oxygen atom activates the naphthalene ring towards electrophilic attack, making it more reactive than unsubstituted naphthalene. organicchemistrytutor.comcognitoedu.org
This activating effect preferentially increases the electron density at the ortho and para positions relative to the ether linkage. youtube.commasterorganicchemistry.com Consequently, electrophiles are directed to these positions. In the case of Naphth[2,1-b]oxepin, 1,4-dihydro-, the positions analogous to the ortho and para positions on a substituted benzene (B151609) ring would be targeted. The stability of the resulting carbocation intermediates, known as arenium ions, is a key factor in determining the final product distribution. organicchemistrytutor.com
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of Naphth[2,1-b]oxepin, 1,4-dihydro-
| Reagent/Reaction | Electrophile | Predicted Major Product(s) |
| Nitration (HNO₃/H₂SO₄) | NO₂⁺ | Substitution at activated positions of the naphthalene ring |
| Halogenation (Br₂/FeBr₃) | Br⁺ | Substitution at activated positions of the naphthalene ring |
| Friedel-Crafts Acylation (RCOCl/AlCl₃) | RCO⁺ | Substitution at activated positions of the naphthalene ring |
| Sulfonation (SO₃/H₂SO₄) | SO₃ | Substitution at activated positions of the naphthalene ring |
The dihydrooxepin ring in Naphth[2,1-b]oxepin, 1,4-dihydro- contains a carbon-carbon double bond within an enol ether substructure. This functionality makes the ring susceptible to nucleophilic attack and addition reactions. wikipedia.orgbyjus.com The polarization of the enol ether system renders the carbon atom β to the oxygen atom electrophilic and thus a prime target for nucleophiles.
Under neutral or basic conditions, strong nucleophiles can directly attack this β-carbon. byjus.com In acidic media, the reaction is often initiated by protonation of the ether oxygen or the double bond, which significantly enhances the electrophilicity of the ring and facilitates attack by weaker nucleophiles. youtube.com
Table 2: Potential Nucleophilic Addition Reactions to the Dihydrooxepin Ring
| Nucleophile | Reagent Example | Potential Product |
| Hydride | Sodium borohydride (B1222165) (NaBH₄) | Reduction of the C=C bond |
| Organometallics | Grignard reagents (RMgX) | Addition of an alkyl/aryl group |
| Amines | Primary or secondary amines | Formation of an amino-ether derivative |
| Alcohols | Methanol (in acid) | Addition of a methoxy (B1213986) group |
Oxidation and Reduction Chemistry of Naphth[2,1-b]oxepins
The Naphth[2,1-b]oxepin, 1,4-dihydro- scaffold can undergo a variety of oxidation and reduction reactions, targeting either the naphthalene system, the dihydrooxepin ring, or both. These transformations can lead to a wide array of functionalized derivatives with altered electronic and steric properties.
The double bond within the dihydrooxepin ring is a site of unsaturation that can readily undergo epoxidation. This reaction is typically carried out using peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA). libretexts.orgyoutube.com The epoxidation proceeds via a concerted mechanism, resulting in the syn-addition of an oxygen atom across the double bond to form a three-membered oxirane ring. libretexts.org This reaction would yield a tricyclic epoxide derivative of the parent Naphth[2,1-b]oxepin, 1,4-dihydro- system. These epoxides are valuable synthetic intermediates due to the high ring strain of the oxirane, which makes them susceptible to ring-opening reactions with various nucleophiles. libretexts.orgfiveable.me
Cytochrome P450 (CYP) monooxygenases are a superfamily of heme-containing enzymes known to catalyze the oxidative metabolism of a wide variety of xenobiotics, including aromatic hydrocarbons. acs.org The naphthalene core of Naphth[2,1-b]oxepin, 1,4-dihydro- is a likely substrate for these enzymes. In analogy to the metabolism of naphthalene itself, CYP enzymes could catalyze the epoxidation of one of the double bonds in the naphthalene ring system to form an arene oxide. acs.org These arene oxides are highly reactive intermediates that can undergo spontaneous rearrangement to form phenols or be enzymatically hydrated to trans-dihydrodiols.
Furthermore, the dihydrooxepin ring also presents potential sites for biocatalytic oxidation. This could involve hydroxylation at allylic positions or epoxidation of the double bond, similar to the chemical epoxidation described previously. The specific metabolites formed would depend on the particular CYP isozyme involved and the steric and electronic properties of the substrate.
Table 3: Potential Biocatalytic Oxidation Products of Naphth[2,1-b]oxepin, 1,4-dihydro-
| Enzyme System | Type of Reaction | Potential Product(s) |
| Cytochrome P450 | Aromatic Hydroxylation | Phenolic derivatives of the naphthalene core |
| Cytochrome P450 | Epoxidation | Arene oxide on the naphthalene core or epoxide on the oxepine ring |
| Cytochrome P450 | Aliphatic Hydroxylation | Hydroxylation at positions on the dihydrooxepin ring |
Ring Opening and Complex Rearrangement Reactions
The strained seven-membered dihydrooxepin ring, as well as its potential oxidized derivatives, can undergo a variety of ring-opening and rearrangement reactions. These transformations can lead to the formation of structurally diverse and complex molecular architectures. For instance, acid-catalyzed hydrolysis of the enol ether moiety within the dihydrooxepin ring could lead to a ring-opened hydroxy-aldehyde derivative.
Furthermore, if the dihydrooxepin double bond is first epoxidized, the resulting epoxide is a versatile precursor for rearrangements. Under acidic conditions, the epoxide can undergo ring-opening followed by rearrangement, such as a pinacol-type rearrangement, to yield ketone-containing products. libretexts.org The specific outcome of these rearrangements is often dictated by the substitution pattern and the relative migratory aptitude of the adjacent groups. Other synthetically important rearrangements, such as the Baeyer-Villiger oxidation or the Wolff rearrangement, could potentially be applied to suitably functionalized Naphth[2,1-b]oxepin derivatives to afford lactones or ring-contracted products, respectively. libretexts.orgbeilstein-journals.org The study of such complex transformations is an active area of research in synthetic organic chemistry. masterorganicchemistry.combyjus.com
Mechanistic Studies of Oxepine Ring Cleavage
The stability of the oxepine ring is a crucial factor in its chemical behavior. While stable, the ring can undergo cleavage under specific conditions, often following an initial oxidation event. Mechanistic studies on the related 4,5-benzoxepin system provide significant insight into potential cleavage pathways.
Research has shown that the epoxidation of 4,5-benzoxepin with dimethyldioxirane (B1199080) (DMDO) does not yield a stable epoxide. Instead, it forms a highly reactive 2,3-epoxyoxepin intermediate. This intermediate undergoes a rapid, spontaneous ring-opening to form an o-xylylene (B1219910) species, which then immediately isomerizes to a more stable 1H-2-benzopyran-1-carboxaldehyde product. This pathway, proceeding through an "epoxide of an oxepine," highlights a low-energy route for the cleavage of the seven-membered ring, a process that is relevant to the metabolic breakdown of aromatic hydrocarbons like benzene and naphthalene.
Dienone-Phenol Type Rearrangements
The dienone-phenol rearrangement is a classic acid-catalyzed reaction that involves the transformation of a cyclohexadienone into a phenol, driven by the formation of a stable aromatic ring. This type of rearrangement has been observed in tetracyclic naphthalenone systems that are structurally analogous to derivatives of Naphth[2,1-b]oxepin, 1,4-dihydro-.
In a detailed study, the acid-catalyzed rearrangement of 4a,8-dimethyl-5,6,7,8-tetrahydro-2(4aH)-naphthalenone, a cross-conjugated cyclohexadienone, was investigated under various conditions. The reaction proceeds via protonation of the carbonyl oxygen, generating a carbocation intermediate. This is followed by a 1,2-migration of one of the substituents at the adjacent carbon, leading to the formation of a stable phenolic product. The course of this rearrangement and the product distribution can be sensitive to the reaction medium. Notably, in certain media, the rearrangement can be accompanied by a novel ring B cleavage, yielding 8,8a-seco derivatives.
Table 1: Products of Acid-Catalyzed Rearrangement of a Naphthalenone Analog This table is interactive. You can sort and filter the data.
| Starting Material | Acid Catalyst | Solvent | Major Product(s) | Key Finding |
|---|---|---|---|---|
| 4a,8-Dimethyl-5,6,7,8-tetrahydro-2(4aH)-naphthalenone | H₂SO₄ | Acetic Acid | 3,4-Dimethyl-5,6,7,8-tetrahydronaphth-1-ol | Standard dienone-phenol rearrangement. |
| 4a,8-Dimethyl-5,6,7,8-tetrahydro-2(4aH)-naphthalenone | H₂SO₄ | Aqueous Dioxane | 4,8-Dimethyl-5,6,7,8-tetrahydro-2-naphthol | Rearrangement product. |
Halogen-Induced Rearrangements in Naphthopyranone Analogs
Detailed studies specifically documenting halogen-induced rearrangements in naphthopyranone analogs of Naphth[2,1-b]oxepin, 1,4-dihydro- are not extensively covered in the reviewed literature. However, related research on the halogenation of other naphthalene-based systems provides context for the reactivity of the naphthyl core. For instance, regioselective palladium-catalyzed C-H halogenation (bromination and chlorination) of 1-naphthaldehydes has been described. researchgate.net The selectivity of this reaction can be switched between the C2 and C8 positions by modulating the presence of an aromatic imine intermediate, demonstrating sophisticated control over the functionalization of the naphthalene skeleton which could be a precursor to rearrangement studies. researchgate.net
Derivatization and Functional Group Interconversions on the Naphth[2,1-b]oxepin Skeleton
The Naphth[2,1-b]oxepin scaffold can be readily derivatized to introduce new functional groups and construct more complex molecular systems. These transformations are key to modifying the properties of the core structure.
Synthesis of Oxime Ethers
Oxime ethers represent an important class of derivatives, and they can be synthesized from the corresponding ketone precursors on the naphthoxepine skeleton. In analogous systems, such as with 1-(2-naphthyl)-2-(1,2,4-triazol-1-yl)ethanone, the synthesis follows a two-step procedure. First, the ketone is reacted with hydroxylamine (B1172632) hydrochloride, typically in the presence of a base like sodium acetate (B1210297) in ethanol, to form the intermediate oxime. Subsequently, the oxime undergoes O-alkylation with various alkyl or benzyl (B1604629) halides in the presence of a base to yield the desired oxime ether derivatives. These oxime ethers can then serve as precursors for further complex syntheses. rsc.org
Table 2: Representative Synthesis of Oxime Ethers from a Naphthyl Ketone Analog This table is interactive. You can sort and filter the data.
| Step | Reagents | Product | Purpose |
|---|---|---|---|
| 1. Oximation | Ketone, Hydroxylamine hydrochloride, Sodium acetate | Oxime | Conversion of the carbonyl group to an oxime. |
Amination Reactions on Functionalized Naphthoxepines
Direct amination reactions on the Naphth[2,1-b]oxepin skeleton are not widely reported, but studies on closely related naphthofuran and naphthoquinone systems illustrate viable strategies for introducing amino functionalities. For example, 3-aminonaphtho[2,1-b]furan derivatives can be synthesized via the Thorpe-Ziegler cyclization of O-alkylated 2-hydroxy-1-naphthonitrile (B3053296) precursors. researchgate.net In this method, a 2-naphthol (B1666908) derivative is first O-alkylated with an α-halo nitrile (e.g., chloroacetonitrile), and the resulting ether is then treated with a base like sodium ethoxide to induce intramolecular cyclization, yielding the aminonaphthofuran. researchgate.net
Another relevant approach involves the nucleophilic substitution of halogen atoms on a naphthoquinone core with amino acids. nih.govjocpr.comresearchgate.net These methods, while applied to different heterocyclic systems, demonstrate established pathways for attaching amino groups to a naphthalene framework that could be adapted for functionalized naphthoxepines. nih.govjocpr.comresearchgate.net
Table 3: Synthesis of Aminonaphtho[2,1-b]furan Derivatives This table is interactive. You can sort and filter the data.
| Precursor | Reagent for Cyclization | Product | Reaction Type |
|---|---|---|---|
| 2-(1-Cyano-2-naphthoxy)acetonitrile | Sodium ethoxide | 3-Aminonaphtho[2,1-b]furan-2-carbonitrile | Thorpe-Ziegler Cyclization |
Construction of Fused Polycyclic Heterocyclic Systems
The Naphth[2,1-b]oxepin skeleton is an excellent platform for the construction of more elaborate, fused polycyclic heterocyclic systems. Several modern synthetic strategies have been effectively employed for this purpose.
One powerful method is the palladium-catalyzed intramolecular Heck reaction, which has been used to create various tricyclic bent oxepine frameworks. researchgate.net This approach allows for the efficient formation of the seven-membered oxepine ring fused to other cyclic systems. researchgate.netresearchgate.net More advanced palladium-catalyzed cascade reactions, involving the cyclization of 1,8-diyne oxime ethers, can generate complex oxepine-fused trinuclear polycyclic scaffolds in a single operation. rsc.org
Another significant strategy is intramolecular Friedel-Crafts acylation. masterorganicchemistry.comoclc.org This reaction is highly effective for forming new rings fused onto an aromatic system. For instance, 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids, which contain a pre-formed ether linkage analogous to the oxepine structure, can undergo intramolecular Friedel-Crafts acylation using reagents like Eaton's reagent (P₂O₅/MeSO₃H) to construct novel benzo[h]areno masterorganicchemistry.comrsc.orgoxepino[3,4-b]quinolin-8(14H)-ones. This demonstrates how the oxepine motif can be integrated into larger, rigid polycyclic structures. masterorganicchemistry.comnih.gov
Table 4: Methods for Constructing Fused Systems from Oxepine Precursors This table is interactive. You can sort and filter the data.
| Method | Key Reagents/Catalyst | Type of Fused System Formed | Key Bond Formation |
|---|---|---|---|
| Intramolecular Heck Reaction | Pd(OAc)₂, PPh₃, Base | Tricyclic Fused Oxepines | C-C bond (intramolecular) |
| Cascade Cyclization | Pd(II) catalyst | Oxepine-fused Trinuclear Polycyclics | Multiple C-O and C-C bonds |
| Intramolecular Friedel-Crafts Acylation | Eaton's Reagent (P₂O₅/MeSO₃H) | Polycyclic Fused Quinolones | C-C bond (aromatic acylation) |
Structural Elucidation and Characterization Methodologies for Naphth 2,1 B Oxepin, 1,4 Dihydro Derivatives
Advanced Spectroscopic Techniques
The structural characterization of Naphth[2,1-b]oxepin, 1,4-dihydro- derivatives relies heavily on a suite of advanced spectroscopic techniques. These methods provide detailed information on the molecular framework, connectivity, and electronic properties of these complex molecules.
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of Naphth[2,1-b]oxepin, 1,4-dihydro- and its analogues. The power of NMR lies in its capacity to map out the structural units of a molecule and reveal their connectivity. nih.gov One-dimensional (1D) NMR, particularly ¹H NMR, provides critical information about the chemical environment of protons in the molecule. For instance, in the analysis of a related dihydro-naphthalene derivative, specific proton signals, their multiplicities (e.g., doublet, triplet), and coupling constants (J values) allow for the precise assignment of protons within the structure. mdpi.com
| Chemical Shift (δ) [ppm] | Multiplicity | Coupling Constant (J) [Hz] | Assignment |
|---|---|---|---|
| 7.70 | d | 8.4 | Aromatic H |
| 7.36 | t | 8.4 | Aromatic H |
| 7.30 | m | - | Aromatic H (2H) |
| 5.97 | s | - | Olefinic H |
| 4.52 | d | 4.6 | Aliphatic H |
| 4.00 | bs | - | Aliphatic H |
| 3.53 & 3.00 | s | - | Methoxy (B1213986) H (3H each) |
| 2.16 | t | 7.0 | Alkyl H (2H) |
| 1.52 | m | - | Alkyl H (2H) |
| 1.38 | m | - | Alkyl H (2H) |
| 0.92 | t | 6.9 | Alkyl H (3H) |
Beyond 1D techniques, two-dimensional (2D) NMR correlation experiments are instrumental in assembling the complete molecular structure. nih.gov Experiments like 2D homonuclear correlation spectroscopy can reveal scalar couplings between nuclei, allowing for the reconstruction of carbon-carbon connectivities. nih.gov Furthermore, advanced methods such as Dynamic Nuclear Polarization (DNP) can be employed to significantly enhance NMR signal sensitivity, which is particularly valuable for the structural determination of natural products or novel derivatives available only in minute quantities. nih.gov
Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis
Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of Naphth[2,1-b]oxepin, 1,4-dihydro- derivatives. High-resolution mass spectrometry (HRMS), often coupled with a chromatographic separation technique like ultra-high performance liquid chromatography (UPLC), provides highly accurate mass measurements.
A key application is in the identification of metabolites. For example, in a study of the related compound 3,4-Dihydro-2,2-dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione, UPLC coupled to time-of-flight mass spectrometry (TOF-MS) was used to identify six distinct metabolites in human blood. researchgate.net This technique allows for the postulation of metabolite structures based on their accurate mass and subsequent fragmentation patterns. The study successfully confirmed the structures of five of these metabolites by comparing them against synthetically created standards, demonstrating the reliability of the method. researchgate.net The primary metabolic pathways identified involved oxidation, elimination of a carbonyl group, and lactonization. researchgate.net
Vibrational and Electronic Absorption Spectroscopy (IR, UV/Vis)
Vibrational and electronic absorption spectroscopies, such as Infrared (IR) and Ultraviolet-Visible (UV/Vis) spectroscopy, offer complementary information about the functional groups and electronic structure of Naphth[2,1-b]oxepin, 1,4-dihydro- derivatives.
UV/Vis Spectroscopy is used to investigate the electronic transitions within the molecule and can indicate the formation of new complexes. For instance, when a 1,4-naphthoquinone (B94277) derivative was studied upon interaction with human serum albumin (HSA), an increase in the UV absorption intensity was observed. researchgate.net This hyperchromic effect pointed to the formation of a ground-state complex between the derivative and the protein, altering the microenvironment of the aromatic amino acid residues. researchgate.net
| Compound/Complex | Absorption Peak (λ_max) [nm] | Observation |
|---|---|---|
| MN (Derivative alone) | 203, 275, 487 | Characteristic peaks of the ligand. |
| HSA (Protein alone) | 217, 278 | Peaks from polypeptide backbone and aromatic amino acids. |
| HSA-MN Complex | 278 | Increased absorption intensity (hyperchromic effect). |
Fourier Transform Infrared (FT-IR) Spectroscopy probes the vibrational frequencies of chemical bonds. This technique is highly effective for identifying functional groups and can be used to observe changes in molecular structure, such as those occurring during binding events. researchgate.net Analysis of the amide I band (1700-1600 cm⁻¹) in protein studies, for example, can reveal changes in the secondary structure (α-helix, β-sheet content) upon ligand binding. researchgate.net
X-ray Crystallography for Definitive Structural Assignment and Stereochemistry
X-ray crystallography stands as the definitive method for the unambiguous determination of the three-dimensional structure of Naphth[2,1-b]oxepin, 1,4-dihydro- derivatives in the solid state. This powerful technique provides precise coordinates for each atom in the crystal lattice, revealing absolute configuration, stereochemistry, and subtle conformational features like the twisted structures often found in naphthalene-annulated oxepins. researchgate.net
The process involves growing a suitable single crystal, which is then irradiated with X-rays. The resulting diffraction pattern is analyzed to build an electron density map and solve the crystal structure. Key data obtained from a single-crystal X-ray diffraction study include the crystal system (e.g., monoclinic, orthorhombic), space group (e.g., P2₁/c), and unit cell dimensions. researchgate.netmdpi.commdpi.comresearchgate.net
For naphthalene-based compounds, crystallographic analysis provides precise measurements of bond lengths, bond angles, and crucial dihedral angles between the planes of different rings within the molecule. mdpi.comresearchgate.net For example, in the analysis of a naphthalen-2-yl carboxylate derivative, the naphthalene (B1677914) system was found to be nearly planar, and the dihedral angles between it and other attached rings were determined with high precision (e.g., 67.1(2)° and 63.9(2)°). mdpi.comresearchgate.net This level of detail is crucial for understanding structure-property relationships. The structure solution is typically achieved using direct methods (e.g., with software like SHELXT) and refined using programs like SHELXL. researchgate.net
Chromatographic and Separation Techniques for Isolation and Purity Assessment
Chromatographic techniques are fundamental for the isolation, purification, and purity assessment of Naphth[2,1-b]oxepin, 1,4-dihydro- derivatives from reaction mixtures or biological samples. The choice of technique depends on the scale and purpose of the separation.
For analytical purposes and metabolite identification, High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UPLC) are the methods of choice. researchgate.netnih.gov These techniques offer high resolution and sensitivity. For instance, a method using reversed-phase HPLC with fluorescence detection was developed for the sensitive determination of naphthalene and its hydroxylated derivatives (naphthols) in geothermal fluids. nih.gov The separation was achieved on a C18 column, demonstrating the ability of HPLC to separate structurally similar compounds. nih.gov Similarly, UPLC is often coupled with mass spectrometry to simultaneously separate and identify derivatives in complex matrices like whole blood. researchgate.net
For preparative scale work, such as isolating a newly synthesized derivative, Column Chromatography (CC) is commonly employed. mdpi.com In one example, photocycloadducts were successfully isolated from a reaction mixture using column chromatography on silica (B1680970) gel (SiO₂) with a pentane/diethyl ether eluent system. mdpi.com The separation is monitored by thin-layer chromatography (TLC), where the difference in the retention factor (Rƒ value) of the components guides the isolation process. mdpi.com
Computational and Theoretical Chemistry Studies on Naphth 2,1 B Oxepin, 1,4 Dihydro
Quantum Chemical Approaches to Electronic Structure and Reactivity
To understand the intrinsic properties of Naphth[2,1-b]oxepin, 1,4-dihydro-, researchers would typically turn to a variety of quantum chemical methods. These computational tools allow for the prediction of molecular structure, stability, and reactivity from first principles.
Density Functional Theory (DFT) Calculations for Ground State Properties
Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. A DFT study on Naphth[2,1-b]oxepin, 1,4-dihydro- would be the first step in characterizing its fundamental properties.
Typical DFT Calculations Would Include:
| Property | Description | Typical Functionals and Basis Sets |
| Geometry Optimization | Calculation of the lowest energy three-dimensional arrangement of atoms, providing bond lengths, bond angles, and dihedral angles. | B3LYP, PBE0, M06-2X with basis sets like 6-31G(d,p) or cc-pVTZ. |
| Vibrational Frequencies | Calculation of the frequencies of molecular vibrations, used to confirm a true energy minimum and to predict the infrared (IR) spectrum. | Same as geometry optimization. |
| Electronic Properties | Determination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies and their distribution. This provides insight into the molecule's reactivity and electronic transitions. | B3LYP, PBE0 with a suitable basis set. |
| Molecular Electrostatic Potential (MEP) | A map of the electrostatic potential on the electron density surface, indicating regions susceptible to electrophilic and nucleophilic attack. | Calculated from the optimized geometry and electron density. |
A systematic DFT investigation would provide a foundational understanding of the molecule's stability and electronic nature.
Ab Initio and Semi-Empirical Methods for Mechanistic Insights
For a more detailed and sometimes more accurate, albeit computationally expensive, analysis of reaction mechanisms, ab initio methods could be employed. Conversely, semi-empirical methods could offer a faster, though less precise, way to explore potential reaction pathways.
Ab Initio Methods: Techniques like Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would offer a higher level of accuracy for critical points on the potential energy surface, such as transition states. These methods are crucial for validating the results obtained from DFT.
Semi-Empirical Methods: Methods like AM1 or PM7 could be used for preliminary explorations of complex reaction pathways or for studying larger systems where DFT or ab initio methods are computationally prohibitive.
Mechanistic Path Delineation through Computational Modeling
A key application of computational chemistry is the elucidation of reaction mechanisms, providing a step-by-step view of how a chemical transformation occurs.
Transition State Characterization and Reaction Pathway Mapping
To map a reaction pathway, for instance, the synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro- or its subsequent reactions, computational chemists would locate and characterize the transition states connecting reactants, intermediates, and products. This involves sophisticated algorithms to find the saddle points on the potential energy surface. The Intrinsic Reaction Coordinate (IRC) method is then typically used to confirm that the identified transition state correctly connects the intended reactant and product.
Conformational Analysis and Stereochemical Prediction
The seven-membered oxepin (B1234782) ring in Naphth[2,1-b]oxepin, 1,4-dihydro- is not planar and can adopt several different conformations. Understanding the relative energies and interconversion barriers of these conformers is crucial as the conformation can significantly influence the molecule's reactivity and biological activity.
A computational conformational analysis would involve:
Systematic Search: Using methods like molecular mechanics or semi-empirical calculations to explore the conformational space and identify potential low-energy conformers.
High-Level Re-optimization: Re-optimizing the identified conformers using more accurate DFT or ab initio methods to determine their relative stabilities.
Boltzmann Distribution: Calculating the population of each conformer at a given temperature based on their relative energies.
This analysis would predict the most likely shape of the molecule in solution and provide insights into its stereochemical properties.
Studies on Aromaticity and Electron Delocalization within the Fused System
The aromaticity and electron delocalization of the fused ring system in Naphth[2,1-b]oxepin, 1,4-dihydro- are complex, arising from the interplay between the constituent naphthalene (B1677914) and 1,4-dihydrooxepin rings. The naphthalene core is an archetypal polycyclic aromatic hydrocarbon, known to exhibit significant aromatic character due to its planar structure and the presence of a delocalized system of 10 π-electrons, which satisfies Hückel's rule (4n+2 π electrons, where n=2). This inherent aromaticity is a dominant feature of the molecule.
In contrast, the seven-membered oxepin ring, particularly in its 1,4-dihydro form, disrupts the continuous conjugation across the entire fused system. The saturated carbon atoms at the 1- and 4-positions of the oxepin ring interrupt the π-electron pathway, effectively isolating the naphthalene unit's aromaticity. Computational studies on related oxepine-based systems have shown that the oxepin ring itself is generally non-planar and non-aromatic. nih.govthieme-connect.de The boat-like conformation typically adopted by the seven-membered oxepin ring further prevents any significant cyclic delocalization within this part of the molecule. thieme-connect.de
Computational methods such as the calculation of Nucleus-Independent Chemical Shift (NICS) values are often employed to quantify the aromaticity of different rings within a fused system. For Naphth[2,1-b]oxepin, 1,4-dihydro-, it is expected that NICS calculations would show a significantly negative value for the naphthalene rings, indicative of their diatropic ring current and aromatic character. Conversely, the NICS value for the 1,4-dihydrooxepin ring would likely be close to zero, confirming its non-aromatic nature.
The electron delocalization in Naphth[2,1-b]oxepin, 1,4-dihydro- is therefore largely confined to the naphthalene portion of the molecule. The ether oxygen in the oxepin ring, with its lone pairs of electrons, can participate to some extent in resonance with the adjacent double bond, but this effect is localized and does not extend to create a fully delocalized system across both the naphthalene and oxepin rings due to the saturated centers.
Natural Population Analysis
Natural Population Analysis (NPA) is a computational method used to derive the distribution of the electron density in a molecule, providing a chemically intuitive picture of atomic charges and electron populations in bonding and non-bonding orbitals. This analysis is performed through the framework of Natural Bond Orbital (NBO) theory. uni-muenchen.dewikipedia.org For Naphth[2,1-b]oxepin, 1,4-dihydro-, an NPA would provide valuable insights into the electronic effects of the fused oxepin ring on the naphthalene system and the charge distribution across the entire molecule.
A hypothetical Natural Population Analysis of Naphth[2,1-b]oxepin, 1,4-dihydro- would be expected to reveal several key features. The oxygen atom in the oxepin ring, being highly electronegative, would exhibit a significant negative natural charge. The carbon atoms bonded to this oxygen would, in turn, show positive natural charges. The hydrogen atoms would carry small positive charges.
The analysis would also quantify the electron population of the natural bond orbitals. The C-C bonds within the naphthalene ring would be expected to have electron populations characteristic of delocalized aromatic bonds. The C=C double bond in the dihydrooxepin ring would show a higher electron population than the C-C single bonds within that ring.
A crucial aspect of NPA is the analysis of the natural atomic orbitals that constitute the natural bond orbitals. This provides information on the hybridization of the atoms. For instance, the carbon atoms of the naphthalene ring would exhibit sp² hybridization, consistent with their involvement in aromatic bonding.
Mechanistic Investigations of Chemical Processes Involving Naphth 2,1 B Oxepin, 1,4 Dihydro
Elucidation of Reaction Mechanisms in Synthetic Routes
The synthesis of the Naphth[2,1-b]oxepin skeleton can be approached through several mechanistic pathways, often involving the formation of the seven-membered oxepin (B1234782) ring as a key step. While direct mechanistic studies on the synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro- are not extensively documented, the synthesis of the related Naphth[2,1-b]oxepin-5-ones provides valuable insights. A key strategy involves the regioselective synthesis of 4-(naphthalen-2-yloxy)butanoic acids, which are subsequently cyclized to form the naphthoxepinone structure. This intramolecular acylation is typically acid-catalyzed, proceeding through a well-understood electrophilic aromatic substitution mechanism. The subsequent reduction of the ketone and the double bond would lead to the desired 1,4-dihydro- derivative.
General synthetic strategies for dihydrooxepin-containing natural products often rely on cyclization reactions. thieme-connect.denih.gov These methods provide a framework for understanding potential synthetic routes to Naphth[2,1-b]oxepin, 1,4-dihydro-. Key mechanistic approaches include:
Acid-Catalyzed Cyclization: Brønsted or Lewis acids can promote the intramolecular cyclization of suitable precursors. thieme-connect.de For instance, an alcohol positioned on a side chain attached to a naphthalene (B1677914) core could be induced to cyclize onto the naphthalene ring.
Substitution and Addition Cyclizations: Nucleophilic substitution or addition reactions can be employed to form the oxepin ring. An intramolecular Williamson ether synthesis, where a naphthoxide attacks an alkyl halide tethered to the naphthalene core, is a plausible route.
Sigmatropic Rearrangements: Claisen rearrangements of appropriately substituted allyl naphthyl ethers can be a powerful tool for constructing the dihydrooxepin ring system with a degree of stereocontrol. thieme-connect.de
Pathways of Chemical Transformations
The chemical transformations of Naphth[2,1-b]oxepin, 1,4-dihydro- are expected to be diverse, involving both the heterocyclic oxepin ring and the aromatic naphthalene core. The reactivity will be dictated by the interplay of the ether oxygen, the olefinic bond within the seven-membered ring, and the extended π-system of the naphthalene moiety.
Radical Reaction Mechanisms
Radical reactions offer a unique avenue for the functionalization of Naphth[2,1-b]oxepin, 1,4-dihydro-. While specific studies on this compound are scarce, the general principles of radical chemistry can be applied. The benzylic-like positions at C1 and C4 are potential sites for hydrogen abstraction, leading to the formation of stabilized radicals. These radicals could then participate in a variety of reactions, such as oxidation or coupling.
Furthermore, radical cyclization is a well-established method for the synthesis of cyclic ethers. thieme-connect.de A plausible retrosynthetic analysis of Naphth[2,1-b]oxepin, 1,4-dihydro- could involve a radical cyclization of a precursor bearing a radical acceptor on a side chain attached to the naphthalene ring. For instance, the reaction of oxidizing radicals, such as the hydroxyl radical (•OH), with naphthol derivatives proceeds via radical addition mechanisms. researchgate.net A similar attack on the naphthalene ring of a suitable precursor could initiate a cascade leading to the formation of the oxepin ring.
Ionic Reaction Mechanisms
Ionic reaction mechanisms are central to the synthesis and transformation of Naphth[2,1-b]oxepin, 1,4-dihydro-. The ether oxygen can be protonated under acidic conditions, activating the molecule for nucleophilic attack or rearrangement. The double bond within the oxepin ring is susceptible to electrophilic addition reactions.
The synthesis of related oxepin systems often involves ionic intermediates. For example, the synthesis of various aromatic oxepins has been achieved through the acid-mediated dehydration of diols, proceeding via carbocationic intermediates. uni-regensburg.de Similarly, intramolecular Ullmann coupling, which involves organocopper intermediates, has been used to form the oxepin ring in natural product synthesis. nih.gov The formation of the dihydrooxepin motif in some natural products has been achieved through a 1,4-addition/elimination sequence, which proceeds through ionic intermediates. nih.gov
Role of Catalysis in Directing Reaction Pathways
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with high efficiency and selectivity. In the context of Naphth[2,1-b]oxepin, 1,4-dihydro-, both acid/base catalysis and transition metal catalysis are highly relevant.
As previously mentioned, acid catalysis is crucial for the cyclization of 4-(naphthalen-2-yloxy)butanoic acids to form the corresponding naphthoxepinone, a likely precursor. researchgate.net The choice of acid can influence the reaction rate and the formation of side products.
Transition metal catalysis offers a plethora of options for the synthesis and functionalization of the Naphth[2,1-b]oxepin framework. Palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, could be employed to introduce substituents onto the naphthalene core before or after the formation of the oxepin ring. uni-regensburg.de Ring-closing metathesis (RCM) using ruthenium-based catalysts is a powerful strategy for the formation of unsaturated cyclic ethers and has been successfully applied to the synthesis of dihydrobenzo[b]oxepin systems. nih.gov This methodology could be adapted for the synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro-.
Kinetic and Thermodynamic Aspects of Reactions
The kinetic and thermodynamic parameters of a reaction provide deep insights into its mechanism and feasibility. For the synthesis of Naphth[2,1-b]oxepin, 1,4-dihydro-, the stability of intermediates and the energy barriers of transition states are critical factors.
The stability of the oxepin ring itself is a key thermodynamic consideration. Oxepin exists in equilibrium with its corresponding arene oxide, a valence tautomerization that is influenced by the substitution pattern. thieme-connect.denih.gov The 1,4-dihydro- nature of the target compound simplifies this picture, but the inherent strain of the seven-membered ring will still play a role in its reactivity.
Isotope Labeling Studies for Mechanistic Confirmation
Isotope labeling is a powerful and unambiguous tool for elucidating reaction mechanisms. By replacing an atom with its heavier isotope, chemists can trace the fate of specific atoms throughout a reaction sequence, providing definitive evidence for proposed mechanistic pathways.
While no specific isotope labeling studies have been reported for Naphth[2,1-b]oxepin, 1,4-dihydro-, this technique would be invaluable for confirming several mechanistic aspects discussed in this article. For example, in the acid-catalyzed cyclization to form the naphthoxepinone precursor, labeling the carbonyl oxygen of the butanoic acid with ¹⁸O would confirm whether the reaction proceeds via an intramolecular esterification followed by a Fries-type rearrangement or a direct Friedel-Crafts acylation.
In the context of radical reactions, deuterium (B1214612) labeling at the C1 and C4 positions could be used to determine the kinetic isotope effect, providing evidence for hydrogen abstraction as a rate-determining step. Furthermore, isotope labeling has been instrumental in unraveling the complex mechanisms of terpene biosynthesis, which often involve carbocationic rearrangements and cyclizations, providing a model for how such studies could be applied to the investigation of Naphth[2,1-b]oxepin, 1,4-dihydro- formation and reactivity. nih.gov The use of stable isotope labeling in metabolomics has also advanced the understanding of metabolic networks, a testament to the broad applicability of this technique. nih.gov
Advanced Applications in Synthetic Organic Chemistry
Naphth[2,1-b]oxepin, 1,4-dihydro- as a Precursor for Complex Molecular Architectures
The dihydro-naphth[2,1-b]oxepin skeleton is a valuable starting point for constructing intricate molecular designs, including various polycyclic aromatic hydrocarbons (PAHs). The synthesis of such complex molecules is crucial for advancements in materials science and medicinal chemistry. uhmreactiondynamics.orgyoutube.com
The strategic placement of functional groups on the naphthoxepin core enables a variety of subsequent reactions. For instance, the synthesis of naphth[2,1-b]oxepin-5-ones can be achieved through the regioselective synthesis of 4-naphthoxybutanoic acids from the corresponding naphthols, followed by cyclization. researchgate.net This creates a ketone functionality that is a handle for further modifications.
One of the key applications of this precursor is in the generation of larger polycyclic systems. The inherent ring strain and conformational flexibility of the seven-membered oxepin (B1234782) ring can be harnessed to drive reactions that form new fused or bridged structures. Total synthesis of natural products containing dihydrooxepin motifs, such as heliannuol B, has been accomplished using strategies like ring-closing metathesis (RCM) to assemble the dihydrobenzo[b]oxepin core. nih.govnih.gov
Furthermore, palladium-catalyzed intramolecular Heck reactions provide a general route to create fused oxepine derivatives from accessible precursors, enriching the chemical space for these large ring systems. researchgate.net The reaction conditions for such transformations are often optimized to achieve high yields, as demonstrated in the synthesis of various tricyclic oxepine frameworks. researchgate.net
Table 1: Examples of Complex Architectures from Naphthoxepin Precursors
| Precursor Type | Reaction Type | Resulting Architecture | Reference |
| Dihydroisoquinoline derivative | Ullmann coupling, Oxidation | Dihydrooxepin natural product | nih.gov |
| Substituted Naphthol | Formation of 4-naphthoxybutanoic acid, Cyclization | Naphth[2,1-b]oxepin-5-one | researchgate.net |
| Alkenyl-substituted aryl halide | Pd-catalyzed Intramolecular Heck Coupling | Fused Tricyclic Oxepine | researchgate.net |
| Dihydroisoquinoline derivative | Multi-step synthesis including Pomeranz–Fritsch cyclization | (S)-cularine (contains dihydrooxepin moiety) | nih.gov |
Scaffold for Diversity-Oriented Synthesis
Diversity-oriented synthesis (DOS) aims to create libraries of structurally diverse small molecules to explore chemical space and identify new biologically active compounds. cam.ac.uk The Naphth[2,1-b]oxepin, 1,4-dihydro- scaffold is well-suited for DOS due to its multiple sites for functionalization and its capacity to undergo various transformations leading to skeletal diversity. cam.ac.uknih.gov
Starting from a common naphthoxepin core, a multitude of derivatives can be generated by varying the substituents on the aromatic rings and the dihydrooxepin moiety. This appendage diversity allows for the fine-tuning of the molecule's properties. cam.ac.uk Moreover, the dihydrooxepin ring can be a branching point for different reaction pathways, leading to a collection of molecules with distinct molecular frameworks, a key goal of DOS. cam.ac.ukresearchgate.net
For example, a DOS approach can be employed to synthesize various polycyclic nitrogen heterocycles fused to chromene and oxazepine systems under microwave-assisted conditions, which can accelerate reaction times and improve yields. nih.govresearchgate.net Such strategies often involve cascade reactions where multiple bonds are formed in a single operation, efficiently building molecular complexity from a simpler naphthoxepin-related starting material. nih.govresearchgate.net The ability to generate skeletal diversity is a hallmark of a successful DOS scaffold, and the naphthoxepin core provides access to a range of fused heterocyclic systems. cam.ac.uk
Strategies for Constructing Fused and Bridged Polycyclic Systems
The construction of fused and bridged polycyclic systems from Naphth[2,1-b]oxepin, 1,4-dihydro- and its derivatives involves a range of strategic chemical transformations that leverage the reactivity of the core structure. These methods are essential for synthesizing complex, three-dimensional molecules that are often challenging to access through other means. chemrxiv.org
One common strategy is intramolecular cyclization. For example, intramolecular Friedel-Crafts acylation of 2-(aryloxymethyl)benzo[h]quinoline-3-carboxylic acids, which can be derived from naphthol precursors, leads to the formation of novel polycyclic-fused quinoline (B57606) systems containing an oxepine ring. researchgate.net
Ring-expansion methodologies also offer a powerful route to fused seven-membered rings. While not starting directly from the naphthoxepin itself, these strategies highlight the importance of seven-membered rings in polycyclic synthesis. chemrxiv.org For instance, a base-induced ring expansion can construct a variety of fused seven-membered ring systems. chemrxiv.org
Palladium-catalyzed annulation reactions represent another advanced strategy. A [3+3] annulation method has been developed for the synthesis of polycyclic aromatic hydrocarbons from smaller aromatic fragments, demonstrating a powerful tool for building complex systems. rsc.org The synthesis of oxepine derivatives can also be achieved via Pd-catalyzed intramolecular Heck coupling, a method that has proven to be a general route for creating fused oxepine frameworks. researchgate.net
Furthermore, the development of one-pot syntheses for complex molecules like double boron–oxygen-fused polycyclic aromatic hydrocarbons showcases the efficiency of modern synthetic methods in creating novel materials with unique optoelectronic properties. nih.gov These advanced strategies underscore the utility of heterocyclic systems, including naphthoxepins, in the ongoing development of synthetic organic chemistry.
Q & A
Q. What are the most reliable synthetic routes for Naphth[2,1-b]oxepin, 1,4-dihydro-?
The synthesis of Naphth[2,1-b]oxepin derivatives can be optimized using computational tools like CAMEO to predict viable pathways. Methods A1 and B1 (Scheme 1 in ) are recommended due to their high success rates and manageable side reactions. For example:
- Method A1 involves cyclization of naphthalene precursors under acidic conditions.
- Method B1 employs photochemical isomerization of 1(4H)-naphthalenone derivatives, as demonstrated in photochromic systems .
Experimental validation is critical, as computational models may overlook solvent effects or steric hindrance.
Q. How can structural characterization of Naphth[2,1-b]oxepin derivatives be performed?
Key techniques include:
- NMR spectroscopy : To confirm regiochemistry and substituent positions (e.g., distinguishing between 1,4-dihydro and fully aromatic forms).
- Low-resolution mass spectrometry (LRMS) : To verify molecular weight and fragmentation patterns, as applied in early synthetic studies .
- X-ray crystallography : For resolving complex fused-ring systems, as seen in dinaphthoxepin derivatives .
Q. What are the primary physicochemical properties of Naphth[2,1-b]oxepin systems?
- Photochromism : Derivatives like spiro[2H-indole-2,3'-naphthoxepin] exhibit reversible color changes under UV light, useful in molecular switches .
- Thermal stability : Dehydrogenation to fully aromatic naphthoxepins occurs at elevated temperatures (>150°C) .
- Solubility : Polar aprotic solvents (e.g., DMF) are preferred due to the compound’s hydrophobic fused-ring structure .
Advanced Research Questions
Q. How can side reactions in Naphth[2,1-b]oxepin synthesis be mitigated?
Q. What strategies enable the synthesis of fluorine-containing Naphth[2,1-b]oxepin derivatives?
Fluorination is achieved via:
Q. How do computational tools enhance the design of Naphth[2,1-b]oxepin syntheses?
Q. What are the challenges in studying the photochromic mechanisms of Naphth[2,1-b]oxepin derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
